molecular formula C22H20N4O2S B5913103 (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazol-3-one

Cat. No.: B5913103
M. Wt: 404.5 g/mol
InChI Key: QROMKFCVHAQBCE-JXAWBTAJSA-N
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Description

(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazol-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrazolone core, and a morpholine-substituted phenyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzothiazole-2-amine with an appropriate aldehyde to form an intermediate Schiff base. This intermediate is then reacted with a pyrazolone derivative under controlled conditions to yield the target compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens, alkylating agents; reactions often require the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazol-3-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic and disinfectant.

Uniqueness

(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazol-3-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial effects, this compound has a broader range of applications, including potential therapeutic uses in medicine and versatile roles in chemical synthesis and material science.

Properties

IUPAC Name

(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-15-18(14-16-6-8-17(9-7-16)25-10-12-28-13-11-25)21(27)26(24-15)22-23-19-4-2-3-5-20(19)29-22/h2-9,14H,10-13H2,1H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROMKFCVHAQBCE-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N3CCOCC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N3CCOCC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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